TANDUTINIB HYDROCHLORIDE

Description

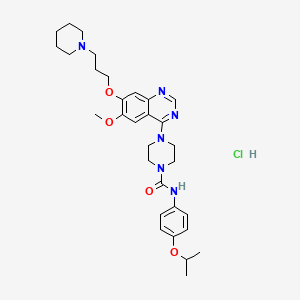

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H43ClN6O4 |

|---|---|

Molecular Weight |

599.16 |

IUPAC Name |

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |

SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |

Synonyms |

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Tandutinib Hydrochloride: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tandutinib hydrochloride (formerly known as MLN518 or CT53518) is a potent, orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] It was developed as a targeted therapeutic agent, primarily for hematological malignancies such as Acute Myeloid Leukemia (AML), where mutations in these kinases are common oncogenic drivers.[1][2] Tandutinib functions as a piperazinyl quinazoline compound that competitively inhibits the autophosphorylation of key kinases, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and differentiation.[4][5][6] Its primary targets are FMS-like tyrosine kinase 3 (FLT3), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4][5] This document provides a comprehensive technical overview of the molecular mechanism of action of Tandutinib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Primary Molecular Targets

Tandutinib exhibits a specific but multi-targeted profile, showing high affinity for the ATP-binding pocket of a select group of type III receptor tyrosine kinases.

-

FMS-like Tyrosine Kinase 3 (FLT3): This is the principal target of Tandutinib.[7] FLT3 is a key regulator of hematopoiesis, and its activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of adult AML patients and are associated with a poor prognosis.[1][8] Tandutinib potently inhibits both wild-type and mutated FLT3.[7][8]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit): A member of the same RTK family, c-Kit is crucial for the development of hematopoietic stem cells, germ cells, and melanocytes. Aberrant c-Kit signaling is implicated in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of leukemia.[9][10]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Tandutinib inhibits both PDGFR-α and PDGFR-β.[4] These receptors are involved in angiogenesis, cell growth, and migration. Their dysregulation is a factor in several solid tumors, including glioblastoma.[3][11]

The selectivity of Tandutinib is a key characteristic. It has demonstrated 15 to 20-fold higher potency for FLT3 compared to CSF-1R and over 100-fold selectivity against other kinases such as FGFR, EGFR, and KDR.[7] It shows minimal activity against EGFR, InsR, Src, Abl, PKC, PKA, and MAPKs.[7]

Mechanism of Action: Inhibition of Tyrosine Kinase Autophosphorylation

The core mechanism of Tandutinib is the inhibition of ligand-independent autophosphorylation of its target kinases.[5][6] In cancer cells with activating mutations like FLT3-ITD, the receptor is constitutively active, meaning it continuously signals without the need for its natural ligand. This leads to uncontrolled cell proliferation and survival.

Tandutinib, as a quinazoline-based inhibitor, acts as an ATP competitor.[4][5] It binds to the ATP pocket within the kinase domain of FLT3, c-Kit, and PDGFR, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor itself and on downstream substrate proteins. This cessation of autophosphorylation effectively shuts down the entire signaling cascade originating from the receptor.[2][6]

Downstream Signaling Pathways

By inhibiting its primary targets, Tandutinib disrupts multiple critical downstream signaling pathways that are essential for leukemic cell survival and proliferation.

PI3K/Akt/mTOR Pathway

Constitutively active FLT3 and c-Kit strongly activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][12] This pathway is a central regulator of cell survival, growth, and apoptosis. Tandutinib's inhibition of the upstream receptor leads to a rapid dephosphorylation and inactivation of Akt and its downstream effectors, such as mTOR and p70S6 kinase.[9][12] In Molm-14 cells, which are FLT3-ITD positive, treatment with 100-300 nM Tandutinib efficiently blocks the high constitutive levels of Akt phosphorylation.[12][13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Details [gisttrials.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Tandutinib Hydrochloride: A Technical Guide to c-Kit and PDGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib hydrochloride (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of type III receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[1][2] By targeting these key drivers of cellular proliferation and survival, tandutinib has demonstrated significant anti-neoplastic activity in preclinical and clinical settings, particularly in hematological malignancies and solid tumors characterized by aberrant c-Kit or PDGFR signaling. This technical guide provides an in-depth overview of the core mechanism of action of tandutinib, focusing on its inhibition of c-Kit and PDGFR. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The receptor tyrosine kinases (RTKs) c-Kit and PDGFR are critical regulators of normal cellular processes, including proliferation, differentiation, and survival.[3][4] However, dysregulation of these signaling pathways through mutations or overexpression is a common driver of oncogenesis in various cancers. This compound has emerged as a promising therapeutic agent that selectively targets these RTKs, offering a targeted approach to cancer therapy.[1][5] This guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in tandutinib and its therapeutic potential.

Mechanism of Action: c-Kit and PDGFR Inhibition

Tandutinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the c-Kit and PDGFR tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade of intracellular signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these pathways.[1][3]

Impact on Downstream Signaling

Inhibition of c-Kit and PDGFR by tandutinib has been shown to modulate several key downstream signaling pathways critical for cancer cell survival and proliferation:

-

PI3K/Akt/mTOR Pathway: Tandutinib effectively inhibits the phosphorylation of Akt, mTOR, and p70S6 kinase, key components of this pro-survival pathway.[3][6]

-

MAPK/ERK Pathway: By blocking PDGFR, tandutinib can attenuate the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation.[4]

-

STAT Pathway: Constitutive activation of STAT3 and STAT5 is common in many cancers. Tandutinib has been shown to inhibit the phosphorylation of these transcription factors, leading to reduced expression of their target genes involved in cell survival and proliferation.[7]

Quantitative Data: Inhibitory Activity of Tandutinib

The inhibitory potency of tandutinib against c-Kit, PDGFR, and other kinases has been quantified in various preclinical studies. The following tables summarize the key IC50 values.

| Target Kinase | IC50 (µM) | Cell Line/Assay Condition | Reference |

| c-Kit | 0.17 | Cell-based autophosphorylation assay | [8] |

| PDGFRβ | 0.20 | Cell-based autophosphorylation assay | [8] |

| FLT3 | 0.22 | Cell-based autophosphorylation assay | [8] |

| CSF-1R | 3.43 | Biochemical assay | [9] |

Table 1: In Vitro Inhibitory Activity of Tandutinib Against Key Kinases.

| Cell Line | IC50 (nM) | Mutation Status | Reference |

| Molm-13 | 10 | FLT3-ITD positive | [9] |

| Molm-14 | 10 | FLT3-ITD positive | [9] |

| Ba/F3 | 10-100 | Expressing various FLT3-ITD mutants | [9] |

Table 2: Cellular Proliferation Inhibition by Tandutinib in Leukemia Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the c-Kit and PDGFR inhibitory activity of tandutinib.

In Vitro Assays

This assay quantifies the inhibition of ligand-induced receptor autophosphorylation in cells expressing the target kinase.

Materials:

-

CHO cells expressing wild-type PDGFRβ or a chimeric PDGFRβ/c-Kit receptor.[9]

-

96-well microtiter plates.

-

Standard tissue culture medium and serum.

-

This compound.

-

PDGF-BB ligand.[9]

-

Lysis buffer.

-

Capture antibody (anti-PDGFRβ or anti-c-Kit).

-

Detection antibody (anti-phosphotyrosine).

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

Procedure:

-

Seed CHO cells in 96-well plates and grow to confluency.[9]

-

Serum-starve the cells for 16 hours.[9]

-

Pre-incubate the quiescent cells with increasing concentrations of tandutinib for 30 minutes at 37°C.[9]

-

Stimulate the cells with 8 nM PDGF-BB for 10 minutes.[9]

-

Lyse the cells and transfer the lysates to plates pre-coated with the capture antibody.

-

Incubate to allow receptor capture.

-

Wash the wells and add the anti-phosphotyrosine detection antibody.

-

Incubate to allow binding to the phosphorylated receptor.

-

Wash and add the HRP-conjugated secondary antibody.

-

Incubate, wash, and add TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

This method is used to assess the phosphorylation status of key downstream signaling molecules.

Materials:

-

Cancer cell lines (e.g., colon cancer cell lines).[3]

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membranes.

-

Primary antibodies against total and phosphorylated forms of c-Kit, PDGFR, Akt, mTOR, p70S6K, ERK, and STAT3.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Treat cancer cells with various concentrations of tandutinib for a specified time.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Block the membrane and incubate with the primary antibody overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[4]

In Vivo Assays

This model is used to evaluate the anti-tumor efficacy of tandutinib in a living organism.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived AML cells.[10][11]

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).[12]

Procedure:

-

Sublethally irradiate the mice.[11]

-

Inject AML cells intravenously or subcutaneously into the mice.[11]

-

Monitor for engraftment and tumor development.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer tandutinib (e.g., 60 mg/kg, twice daily) or vehicle orally.[12]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacokinetic and Pharmacodynamic Assays

This method is used to determine the concentration of tandutinib in plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]

-

Plasma samples from treated animals or patients.

-

Internal standard.

-

Acetonitrile for protein precipitation.[13]

-

C18 HPLC column.[13]

-

Mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[13]

Procedure:

-

Precipitate proteins from plasma samples by adding acetonitrile.[13]

-

Centrifuge and collect the supernatant.

-

Inject the supernatant into the LC-MS/MS system.

-

Separate tandutinib from other plasma components using a C18 column with a gradient elution.[13]

-

Detect and quantify tandutinib using multiple reaction monitoring (MRM) mode in the mass spectrometer.[13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by tandutinib and a typical experimental workflow.

Caption: c-Kit and PDGFR signaling pathways inhibited by tandutinib.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a potent inhibitor of c-Kit and PDGFR, demonstrating significant anti-cancer activity by targeting key signaling pathways that drive tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of tandutinib and to develop novel strategies for the treatment of cancers dependent on c-Kit and PDGFR signaling. The detailed methodologies and visual representations of the underlying molecular mechanisms and experimental procedures are intended to facilitate reproducible and robust research in this promising area of oncology drug development.

References

- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isrctn.com [isrctn.com]

- 3. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PDGF-B/PDGFR-β Interface with Destruxin A5 to Selectively Block PDGF-BB/PDGFR-ββ Signaling and Attenuate Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandutinib - LKT Labs [lktlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tandutinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib hydrochloride (formerly MLN518, CT53518) is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Developed through the screening of chemical libraries and subsequent optimization, this piperazinyl quinazoline compound emerged as a promising therapeutic agent, particularly for hematological malignancies driven by aberrant kinase signaling.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

Tandutinib was identified through the screening of chemical libraries for compounds with inhibitory activity against Class III RTKs.[1] The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, resulting in the quinazoline-based structure of Tandutinib.

An improved synthesis method for Tandutinib has been reported, providing a pathway for its efficient production. The synthesis involves a convergent approach, coupling key intermediates to form the final compound with high purity.

Mechanism of Action

Tandutinib exerts its anti-neoplastic activity by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][4] This inhibition is particularly effective in cancers harboring activating mutations in these kinases, such as FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML).[1][5]

Targeted Signaling Pathways

Tandutinib disrupts several key signaling cascades initiated by FLT3, c-Kit, and PDGFR. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which are often constitutively activated in various cancers and are critical for tumor cell growth, survival, and proliferation.

Quantitative Data

In Vitro Potency

| Target/Cell Line | Assay Type | IC50 | Reference |

| FLT3 | Kinase Assay | 0.22 µM | [3] |

| c-Kit | Kinase Assay | 0.17 µM | [3] |

| PDGFR | Kinase Assay | 0.20 µM | [3] |

| FLT3, β-PDGFR, KIT | Cell-based Assay | 95 to 122 ng/mL | [1] |

| Ba/F3 (FLT3-ITD) | IL-3 Independent Growth | 6 to 17 ng/mL | [1] |

| Human leukemia cell lines (FLT3-ITD) | Proliferation Assay | ~6 ng/mL | [1] |

| Molm-13 & Molm-14 (FLT3-ITD) | Proliferation Assay | 10 nM | [4] |

| Ba/F3 (FLT3-ITD) | Autophosphorylation | 10-100 nM | [4] |

Preclinical Pharmacokinetics

| Species | Route | Bioavailability | Key Findings | Reference |

| Rat | Oral | ~20% | High plasma clearance, low oral bioavailability. Co-administration with a P-gp/BCRP inhibitor significantly increased exposure. Food decreased exposure. | [6] |

| Dog | Oral | - | Well-tolerated with chronic dosing. | [1] |

Clinical Pharmacokinetics (Phase I)

| Parameter | Value | Notes | Reference |

| Elimination | Slow | >1 week to reach steady-state plasma concentrations | [2] |

| Mean Residence Time (MRT) | 3.5 days | - | [1] |

| Apparent Central Volume of Distribution (Vc/F) | 1420 L/70 kg | - | [1] |

| Apparent Peripheral Volume of Distribution (Vp/F) | 10800 L/70 kg | - | [1] |

| Relative Total Body Clearance (CL/F) | 148 L/h/70 kg | - | [1] |

Clinical Efficacy and Safety

| Clinical Trial | Indication | Key Findings | Reference |

| Phase I (NCT00078358) | AML or high-risk MDS | MTD established at 525 mg twice daily. Dose-limiting toxicity was reversible muscular weakness. Evidence of anti-leukemic activity in FLT3-ITD positive patients. | [2] |

| Phase II | AML (FLT3-ITD) | Showed anti-leukemic activity in approximately 50% of evaluable patients, though no complete or partial remissions were observed as monotherapy. | [5][7] |

| Phase I/II | Newly diagnosed AML (in combination with chemotherapy) | Tandutinib at 200 mg and 500 mg twice daily (days 1-14) in combination with standard induction chemotherapy appeared well-tolerated. | [8] |

| Phase II (NCT00667394) | Recurrent Glioblastoma (in combination with bevacizumab) | Median overall survival of 11 months and progression-free survival of 4.1 months. Combination was more toxic than bevacizumab monotherapy. | [7][9] |

Experimental Protocols

The following are representative protocols for assays commonly used in the evaluation of Tandutinib.

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of Tandutinib on the proliferation of leukemic cell lines such as MV4-11 or MOLM-13.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

-

Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for FLT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of Tandutinib on FLT3 autophosphorylation in a FLT3-ITD positive cell line like MV4-11.

-

Cell Treatment: Culture MV4-11 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., Tyr589/591) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Drug Development and Clinical Evaluation

The development of Tandutinib followed a classical trajectory from preclinical evaluation to clinical trials.

Conclusion

This compound is a well-characterized inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical and clinical activity in relevant cancer models, particularly FLT3-ITD positive AML. This technical guide summarizes the key data and methodologies associated with its discovery and development, providing a valuable resource for the scientific community. While clinical development has explored its use in various cancers, the data generated continues to inform the broader field of tyrosine kinase inhibitor research.

References

- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib hydrochloride (formerly known as MLN518 and CT53518) is a potent, orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] Structurally, it is a piperazinyl quinazoline compound.[2][4] Its primary development focus has been as a targeted therapy for acute myeloid leukemia (AML), particularly in patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4][5][6] Preclinical research has demonstrated that Tandutinib also exhibits inhibitory activity against other key signaling kinases, suggesting its potential application in a broader range of malignancies. This guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound.

Mechanism of Action

Tandutinib functions as an ATP-competitive inhibitor of specific receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibition ultimately disrupts critical cellular processes in cancer cells, including proliferation, survival, and differentiation, leading to apoptosis.[1][7][8] The primary targets of Tandutinib are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[9][10][11]

Key Signaling Pathways Inhibited by Tandutinib

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a crucial regulator of normal hematopoiesis.[12] In a significant subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival.[4][5][7] Tandutinib directly inhibits this aberrant FLT3 signaling.

References

- 1. Facebook [cancer.gov]

- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Tandutinib - LKT Labs [lktlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. abmole.com [abmole.com]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: In Vitro Pharmacodynamics of Tandutinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Tandutinib hydrochloride (formerly MLN518), a potent and selective small molecule inhibitor of type III receptor tyrosine kinases. The information presented herein is intended to support research and development efforts by detailing the compound's mechanism of action, inhibitory activity, and effects on crucial cellular signaling pathways, supplemented with detailed experimental protocols and visual representations of key concepts.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3), c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1][2][3] As a piperazinyl quinazoline compound, its mode of action involves binding to the ATP pocket within the kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation.[1][4] This inhibitory action is particularly significant in malignancies driven by gain-of-function mutations, such as the internal tandem duplication (ITD) mutations in FLT3, which are prevalent in approximately 25-30% of adult acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[3][5] By blocking the catalytic activity of these kinases, Tandutinib effectively abrogates the downstream signaling cascades that promote cell proliferation and survival.[1][6]

Quantitative Inhibitory Activity

The in vitro potency of Tandutinib has been extensively evaluated through a variety of enzymatic and cell-based assays. The following tables provide a consolidated summary of its inhibitory concentrations.

Table 1: Kinase Inhibition Profile of Tandutinib

| Target Kinase | Assay Type | IC50 / Ki |

| FLT3 | Kinase Assay | 0.22 µM[2][7] |

| c-Kit | Kinase Assay | 0.17 µM[2] |

| PDGFR | Kinase Assay | 0.20 µM[2] |

| FLT3 | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |

| β-PDGFR | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |

| KIT | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |

| hERG | Competitive Binding Assay | Ki = 216 ng/mL, IC50 = 550 ng/mL[4] |

Table 2: Cellular Proliferation and Phosphorylation Inhibition by Tandutinib in Leukemia Models

| Cell Line | FLT3 Status | Assay Type | IC50 |

| Ba/F3 (FLT3-ITD) | ITD Mutant | IL-3 Independent Growth | 10 - 30 nM[7] |

| Ba/F3 (FLT3-ITD) | ITD Mutant | FLT3-ITD Autophosphorylation | 10 - 100 nM[7] |

| Molm-13 | ITD Positive | Cell Proliferation | 10 nM[7] |

| Molm-14 | ITD Positive | Cell Proliferation | 10 nM[7] |

| Human Leukemia Cells | FLT3-ITD Mutations | Cell Proliferation | ~6 ng/mL[4] |

Impact on Intracellular Signaling Pathways

Constitutively active FLT3 receptors, particularly those with ITD mutations, drive leukemogenesis through the persistent activation of multiple downstream signaling pathways. Tandutinib's therapeutic efficacy stems from its ability to suppress these aberrant signals.

-

RAS/MAPK Pathway: This cascade, integral to cell proliferation and differentiation, is a key downstream effector of FLT3. Tandutinib treatment leads to a marked reduction in the phosphorylation of ERK1/2, a central kinase in this pathway, in FLT3-ITD positive AML cells.[8]

-

PI3K/Akt/mTOR Pathway: A critical regulator of cell survival, growth, and apoptosis, this pathway is also activated by mutated FLT3. The inhibitory action of Tandutinib on this pathway is evidenced by the decreased phosphorylation of Akt.[8]

-

JAK/STAT Pathway: The phosphorylation and subsequent activation of STAT5 are crucial for the survival and proliferation of leukemic blasts. Tandutinib effectively inhibits the phosphorylation of STAT5 in FLT3-dependent cell lines.

Visualizing the Mechanism and Experimental Approach

To elucidate the pharmacodynamics of Tandutinib, the following diagrams illustrate its molecular target within the FLT3 signaling network and a typical experimental workflow for its in vitro characterization.

Caption: Inhibition of FLT3 signaling pathways by Tandutinib.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Tandutinib Hydrochloride: A Quinazoline-Based Multi-Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tandutinib hydrochloride (formerly MLN518), a synthetic, orally available quinazoline-based small molecule, has emerged as a potent inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] This technical guide provides a comprehensive overview of Tandutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. Tandutinib selectively targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT, key drivers in various hematological malignancies and solid tumors.[1][3][4] This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Introduction

The development of small molecule kinase inhibitors has revolutionized the landscape of cancer therapy. This compound falls within this class of targeted agents, specifically as a quinazoline-derivative.[1][3] Its primary mechanism of action involves the inhibition of autophosphorylation and subsequent downstream signaling of critical RTKs, thereby impeding cellular proliferation and inducing apoptosis in cancer cells harboring activating mutations of these kinases.[3][4] Notably, mutations in the FLT3 gene are prevalent in a significant portion of acute myelogenous leukemia (AML) cases, making Tandutinib a promising therapeutic candidate for this patient population.[1][3]

Chemical Properties and Structure

Tandutinib is a piperazinyl quinazoline compound.[1][3] Its chemical structure is characterized by a quinazoline core, a key feature for its kinase inhibitory activity.

-

Chemical Name: 4-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline hydrochloride

-

Molecular Formula: C31H42N6O4 · HCl

-

Molecular Weight: 599.16 g/mol [5]

Mechanism of Action and Signaling Pathways

Tandutinib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding site of the catalytic domain of FLT3, c-Kit, and PDGFR.[3] This inhibition prevents the autophosphorylation of the kinase, a critical step in the activation of downstream signaling cascades. The primary pathways affected by Tandutinib inhibition include the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways, both of which are crucial for cell survival, proliferation, and differentiation.[6]

In cancer cells with activating mutations, such as the internal tandem duplication (ITD) mutations of FLT3 in AML, these pathways are constitutively active, leading to uncontrolled cell growth.[1] Tandutinib effectively blocks this aberrant signaling.[6]

Figure 1: Simplified signaling pathway of Tandutinib's mechanism of action.

Quantitative Data

The inhibitory activity of Tandutinib has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target Kinase | Assay Type | IC50 Value | Cell Line / System | Reference |

| FLT3 | Kinase Assay | 0.22 µM | - | [5][6][7] |

| c-Kit | Kinase Assay | 0.17 µM | - | [5][6][7] |

| PDGFR | Kinase Assay | 0.20 µM | - | [5][6][7] |

| FLT3-ITD | Cell-based Autophosphorylation | 6-17 ng/mL | Ba/F3 cells | [1] |

| FLT3-ITD | Cell-based Autophosphorylation | ~30 nM | Human FLT3-ITD-positive AML cell lines | [6] |

| FLT3, β-PDGFR, KIT | Cell-based Assay | 95-122 ng/mL | - | [1] |

| FLT3-ITD | Cell Proliferation | ~6 ng/mL | Human leukemia cell lines | [1] |

| FLT3-ITD | Cell Proliferation | 10 nM | Molm-13, Molm-14 | [6] |

Table 2: In Vivo Efficacy of Tandutinib

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Nude Mice | Ba/F3 cells expressing FLT3-ITD | Given twice daily by oral gavage | Increased survival | [1] |

| Mice with Myeloproliferative Disease | Hematopoietic progenitor cells with FLT3-ITD mutations | Not specified | Increased survival | [1] |

| Athymic Nude Mice | Not specified | 60 mg/kg; oral gavage; daily; for 35 days | Statistically significant increase in survival (extended on average by 20 days) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Tandutinib.

Cell-Based Receptor Autophosphorylation Assays

This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of a target receptor tyrosine kinase within a cellular context.

Figure 2: Workflow for a cell-based receptor autophosphorylation assay.

Protocol:

-

Cell Culture: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD mutants) are cultured under standard conditions.[1]

-

Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are typically serum-starved for a defined period (e.g., 4-24 hours) prior to the experiment.

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a specific duration (e.g., 30 minutes).[6]

-

Ligand Stimulation: For non-constitutively active kinases, cells are stimulated with the appropriate ligand to induce receptor autophosphorylation. This step is omitted for constitutively active mutants like FLT3-ITD.

-

Cell Lysis: Cells are lysed to extract total cellular proteins.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target kinase and for the total amount of the kinase protein (as a loading control).

-

Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The ratio of phosphorylated to total kinase is calculated for each Tandutinib concentration.

-

IC50 Determination: The concentration of Tandutinib that inhibits 50% of the receptor autophosphorylation is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Proliferation Assays

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., Molm-13, Molm-14) are seeded into multi-well plates at a predetermined density.[6]

-

Compound Treatment: Cells are exposed to increasing concentrations of Tandutinib (e.g., 0.004-30 µM).[8]

-

Incubation: The cells are incubated for a specified period, typically 3-7 days.[8]

-

Viability Assessment: The number of viable cells is determined using methods such as Trypan blue dye exclusion, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.[8]

-

IC50 Calculation: The IC50 value, representing the concentration of Tandutinib that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Clinical Development

Tandutinib has been evaluated in clinical trials for various malignancies, primarily AML and high-risk myelodysplastic syndrome (MDS).[1][2]

-

Phase 1 Trials: In a Phase 1 trial involving patients with AML or high-risk MDS, Tandutinib was administered orally at doses ranging from 50 mg to 700 mg twice daily.[2] The principal dose-limiting toxicity was reversible generalized muscular weakness and/or fatigue.[2]

-

Phase 2 Trials: A Phase 2 trial investigated Tandutinib in combination with bevacizumab for patients with recurrent glioblastoma.[9][10] The study found that the combination was as effective but more toxic than bevacizumab monotherapy.[10]

Conclusion

This compound is a potent, quinazoline-based inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical activity in models of hematological malignancies. While early clinical trials have shown some activity, further investigation is required to fully define its therapeutic role. The detailed information on its mechanism of action, quantitative inhibitory data, and experimental protocols provided in this guide serves as a valuable resource for the ongoing research and development of targeted therapies in oncology.

References

- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Guide to its Role in Inhibiting Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Tandutinib hydrochloride (also known as MLN518), a potent small-molecule inhibitor of type III receptor tyrosine kinases. It details the mechanism of action, summarizes key quantitative data on its anti-proliferative effects, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction

Tandutinib is a piperazinyl quinazoline compound that functions as a receptor tyrosine kinase inhibitor.[1] It was developed as a targeted therapy, primarily for hematological malignancies such as Acute Myeloid Leukemia (AML), where mutations in specific tyrosine kinases are known drivers of the disease.[1][2] Approximately 25% to 30% of adult AML patients harbor a mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target.[1][3] Tandutinib selectively inhibits FLT3, as well as other members of the type III receptor tyrosine kinase family, including c-Kit and platelet-derived growth factor receptor (PDGFR).[1][4] Its ability to block the signaling pathways that drive cell growth and survival forms the basis of its anti-neoplastic activity.[1][5]

Mechanism of Action: Targeting Key Oncogenic Drivers

Tandutinib exerts its anti-proliferative effects by inhibiting the autophosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades essential for cell survival and proliferation.[1][5]

Primary Kinase Targets:

-

FMS-like Tyrosine Kinase 3 (FLT3): Tandutinib is a potent inhibitor of FLT3, particularly in cases of internal tandem duplication (ITD) mutations, which lead to constitutive activation of the kinase.[2][4] This is a primary driver in a significant subset of AML cases.[3]

-

c-Kit: This kinase is involved in the development of various cell types, and its aberrant activation is implicated in several cancers. Tandutinib effectively inhibits c-Kit.[6][7]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR contributes to Tandutinib's overall anti-cancer effects, including potential anti-angiogenic activity.[6][8]

By binding to the ATP-binding pocket of these kinases, Tandutinib prevents their phosphorylation and activation. This blockade disrupts major downstream signaling pathways, including:

-

MAP Kinase (MAPK) Pathway: Inhibition of this pathway curtails cell proliferation.[7]

-

PI3 Kinase (PI3K)/Akt Pathway: Blocking this pathway is crucial for inducing apoptosis, as it is a key regulator of cell survival.[7]

The concerted inhibition of these pathways ultimately leads to a halt in the cell cycle and the induction of programmed cell death (apoptosis) in malignant cells.[7][9]

Quantitative Analysis of Kinase Inhibition and Anti-Proliferative Activity

Tandutinib has demonstrated potent and selective inhibitory activity across various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below.

Table 1: IC50 Values of Tandutinib for Target Kinases

| Target Kinase | IC50 Value (µM) | Source(s) |

| FLT3 | 0.22 | [6][7][9] |

| c-Kit | 0.17 | [6][7][9] |

| PDGFR | 0.20 | [6][7][9] |

| CSF-1R | 3.43 | [9][10] |

Table 2: IC50 Values of Tandutinib in Cellular Proliferation Assays

| Cell Line / Condition | IC50 Value | Source(s) |

| Ba/F3 cells (FLT3-ITD mutants) | 10-100 nM (0.01-0.1 µM) | [7][9] |

| Human leukemia cells (FLT3-ITD) | ~6 ng/mL | [4] |

| Molm-13 (FLT3-ITD positive) | 10 nM (0.01 µM) | [7][9] |

| Molm-14 (FLT3-ITD positive) | 10 nM (0.01 µM) | [7][9] |

| FLT3, PDGFR, KIT (Cell-based assays) | 95-122 ng/mL | [4] |

Notably, Tandutinib displays high selectivity, with little activity observed against a broad range of other kinases, including EGFR, FGFR, KDR, InsR, Src, and Abl.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of Tandutinib.

Cellular Proliferation Assay (XTT-based)

This assay measures the metabolic activity of viable cells to determine the effect of a compound on cell proliferation.

Methodology:

-

Cell Seeding: Plate cells (e.g., MV4;11, MOLM14) in 96-well plates at a density of 30,000 cells per well.[11]

-

Compound Addition: Add this compound at a range of concentrations to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[11]

-

XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.

-

Incubation: Incubate for an additional 4-24 hours, allowing metabolically active cells to convert the XTT tetrazolium salt into a formazan dye.

-

Data Acquisition: Measure the absorbance of the formazan product using a spectrophotometer or plate reader at a wavelength of 450-500 nm (with a reference wavelength >600 nm).

-

Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Expose cells (e.g., Molm-14) to Tandutinib at desired concentrations (e.g., 0.004-30 µM) for various time points (e.g., 24 to 96 hours).[9][10]

-

Cell Harvesting: At each time point, harvest the cells, wash them with PBS.[10]

-

Resuspension: Resuspend the cell pellet in 100 µL of binding buffer (containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2).[10]

-

Staining: Add Annexin V-FITC (100 ng) and Propidium Iodide (PI, 250 ng) to the cell suspension.[10]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

-

Flow Cytometry: Perform flow cytometry analysis immediately, using an excitation wavelength of 488 nm.[10]

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Clinical Development and Combination Therapies

While Tandutinib showed promise in preclinical models, its activity as a single agent in early clinical trials for AML and myelodysplastic syndrome was limited.[2][12] However, its therapeutic potential was more evident in combination therapies.

-

AML: In a Phase I/II trial for newly diagnosed AML, Tandutinib administered with standard chemotherapy agents cytarabine and daunorubicin resulted in a high rate of complete remissions (90%).[2] Studies have shown that Tandutinib has synergistic anti-leukemic effects with these agents, particularly in FLT3-ITD positive blasts.[3][11]

-

Glioblastoma: A Phase II trial investigated Tandutinib in combination with bevacizumab for recurrent glioblastoma.[8][13] The combination did not show improved efficacy over bevacizumab monotherapy and was associated with greater toxicity.[8][13]

The principal dose-limiting toxicity observed in clinical trials was reversible generalized muscular weakness and fatigue.[12]

Conclusion

This compound is a potent and selective inhibitor of type III receptor tyrosine kinases, most notably FLT3, c-Kit, and PDGFR. By blocking the autophosphorylation of these key oncogenic drivers, it effectively shuts down downstream proliferation and survival signaling through the MAPK and PI3K/Akt pathways. This mechanism translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, especially those harboring FLT3-ITD mutations. While its efficacy as a monotherapy has been modest, its synergistic effects in combination with standard chemotherapies underscore its potential role in targeted cancer treatment regimens. The detailed protocols and quantitative data presented here provide a comprehensive resource for researchers engaged in the ongoing development and evaluation of kinase inhibitors.

References

- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tandutinib hydrochloride (formerly MLN518), a potent small-molecule inhibitor of type III receptor tyrosine kinases. It details the molecular mechanisms through which tandutinib induces apoptosis in cancer cells, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction

Tandutinib (MLN518/CT53518) is a quinazoline-based compound that selectively inhibits FMS-like tyrosine kinase 3 (FLT3), c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1][2][3] Activating mutations in these kinases, particularly FLT3, are critical drivers in various hematologic malignancies, most notably Acute Myeloid Leukemia (AML).[1][4] Approximately 25-30% of adult AML patients harbor an FLT3 mutation, which often correlates with a poor prognosis, earlier relapse, and shorter survival rates.[1][2] Tandutinib's primary mechanism of action involves the inhibition of kinase autophosphorylation, which blocks downstream signaling pathways essential for cell proliferation and survival, ultimately leading to programmed cell death, or apoptosis.[1][5]

Core Mechanism of Action: Kinase Inhibition

Tandutinib functions as a competitive inhibitor at the ATP-binding site of its target kinases. Its primary targets are type III receptor tyrosine kinases, which play a crucial role in hematopoiesis.[2][4] In cancer cells, particularly those with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to ligand-independent signaling that promotes uncontrolled cell growth and survival.[6]

Tandutinib potently inhibits the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby deactivating the receptor and preventing the initiation of downstream signaling cascades.[1][5] This targeted inhibition is the foundational event that culminates in the induction of apoptosis.

Signaling Pathways to Apoptosis

The constitutive activation of FLT3-ITD triggers several pro-survival signaling pathways. Tandutinib's efficacy lies in its ability to simultaneously shut down these pathways, shifting the cellular balance from survival to apoptosis.

3.1 Inhibition of Pro-Survival Pathways

Tandutinib's blockade of FLT3 phosphorylation leads to the downregulation of two major signaling axes:

-

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival. Tandutinib treatment efficiently blocks the phosphorylation of Akt and the downstream effector mTOR, which is crucial for protein synthesis and cell growth.[7][8]

-

RAS/MEK/ERK Pathway : This cascade is critical for mitogenic signaling and cell proliferation. Tandutinib has been shown to inhibit the phosphorylation of Erk2, a key component of this pathway.[7]

-

JAK/STAT Pathway : The STAT5 protein, in particular, is often constitutively activated downstream of FLT3-ITD and promotes the transcription of anti-apoptotic genes like Bcl-xL.[6] Tandutinib treatment leads to the inhibition of STAT5 phosphorylation.[6]

3.2 Activation of the Intrinsic Apoptotic Pathway

By inhibiting pro-survival signals (e.g., those mediated by Akt and STAT5), tandutinib disrupts the expression and function of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL.[8][9] This leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins.[8] The predominance of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.

The execution of apoptosis is carried out by effector caspases, primarily caspase-3.[10][11] Tandutinib treatment has been shown to significantly increase the levels of activated caspase-3 in cancer cells, confirming the engagement of this final execution pathway.[8]

Quantitative Efficacy Data

The potency of tandutinib has been quantified in various biochemical and cell-based assays. The data highlights its selectivity and effectiveness, particularly in cells harboring FLT3-ITD mutations.

Table 1: Inhibitory Concentration (IC50) of Tandutinib Against Target Kinases

| Target Kinase | IC50 Value | Assay Type | Reference(s) |

|---|---|---|---|

| FLT3 | 0.22 µM | Biochemical | [7][12] |

| c-Kit | 0.17 µM | Biochemical | [7] |

| PDGFR | 0.20 µM | Biochemical | [7] |

| FLT3, PDGFR, KIT | 95-122 ng/mL | Cell-based | [2][13] |

| FLT3-ITD Autophosphorylation | 10-100 nM | Cell-based (Ba/F3) |[12] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of Tandutinib on Cancer Cell Lines

| Cell Line | FLT3 Status | Effect Measured | Concentration/Time | Result | Reference(s) |

|---|---|---|---|---|---|

| Molm-13, Molm-14 | ITD-Positive | Proliferation | N/A | IC50 ≈ 10 nM | [12] |

| Ba/F3 (FLT3-ITD) | ITD-Positive | Proliferation | N/A | IC50 = 10-30 nM | [12] |

| Molm-14 | ITD-Positive | Apoptosis | 1 µM / 24 hours | 51% Apoptosis | [7][12] |

| THP-1 | ITD-Positive | Apoptosis | 1 µM / 96 hours | 78% Apoptosis | [7][12] |

| Primary AML Blasts | ITD-Positive | Proliferation | 100-500 nM | Significant Inhibition | [14] |

| Primary AML Blasts | Wild-Type | Proliferation | 100-500 nM | Minor Effect |[14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of tandutinib.

5.1 Protocol: Western Blot for Phospho-Kinase Levels

This protocol is used to determine the effect of tandutinib on the phosphorylation status of FLT3 and downstream proteins like Akt and STAT5.

-

Cell Culture and Treatment : Seed FLT3-ITD positive cells (e.g., Molm-14) at a density of 1x10^6 cells/mL. Treat cells with varying concentrations of tandutinib (e.g., 0, 30, 100, 300 nM) for a specified time (e.g., 4-24 hours).

-

Cell Lysis : Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer : Transfer proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting p-FLT3, total FLT3, p-Akt, total Akt, p-STAT5, and total STAT5. A loading control like GAPDH or β-actin should also be used.

-

Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.2 Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[15][16]

-

Cell Treatment : Treat 1-2 x 10^6 cells with tandutinib (e.g., 1 µM) for the desired time (e.g., 24, 48, 96 hours). Include an untreated control.

-

Cell Collection : Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing : Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

-

Incubation : Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

5.3 Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

-

Cell Culture : Plate cells in a 96-well white-walled plate and treat with tandutinib as required.

-

Reagent Preparation : Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

-

Assay : Add 100 µL of the caspase reagent directly to each 100 µL of cell culture medium in the wells.

-

Incubation : Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.

-

Measurement : Measure the luminescence of each sample using a plate-reading luminometer. The light output is directly proportional to the amount of caspase activity.

Conclusion

This compound is a potent FLT3 kinase inhibitor that effectively induces apoptosis in cancer cells, particularly in AML with FLT3-ITD mutations.[2][14] Its mechanism is rooted in the inhibition of FLT3 autophosphorylation, leading to the suppression of critical pro-survival signaling pathways, including PI3K/Akt and STAT5.[7][8] This action shifts the balance of Bcl-2 family proteins to favor apoptosis, triggering the mitochondrial pathway and activating executioner caspases.[8] While single-agent activity in clinical trials has been modest, its pro-apoptotic effects provide a strong rationale for its use in combination therapies with standard cytotoxic agents like cytarabine and daunorubicin, where it has shown synergistic effects and promising clinical activity.[5][17] Further research into tandutinib's role in overcoming chemoresistance and its application in other kinase-driven malignancies is warranted.

References

- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tandutinib Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib hydrochloride (formerly MLN518) is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Tandutinib has been shown to inhibit the autophosphorylation of these kinases, thereby blocking downstream signaling pathways, inducing apoptosis, and inhibiting the proliferation of cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target | Assay Type | Cell Line/System | IC50 |

| FLT3 | Kinase Assay | Recombinant Enzyme | 0.22 µM[1] |

| c-Kit | Kinase Assay | Recombinant Enzyme | 0.17 µM[1] |

| PDGFR | Kinase Assay | Recombinant Enzyme | 0.20 µM[1] |

| FLT3-ITD | Cell-Based Autophosphorylation | Ba/F3 cells | 10-100 nM |

| FLT3-ITD | Cell Proliferation | Molm-13, Molm-14 cells | 10 nM |

| FLT3-ITD | Cell Proliferation | MV4-11 cells | 60 nM[1] |

Table 2: Cellular Effects of Tandutinib in FLT3-ITD Positive AML Cells

| Assay | Cell Line | Treatment | Observation |

| Apoptosis | Molm-14 | 1 µM Tandutinib | Significant induction of apoptosis[1] |

| FLT3 Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |

| Akt Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |

| ERK Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |

Signaling Pathway

The primary mechanism of action of tandutinib is the inhibition of the FLT3 receptor tyrosine kinase. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive, ligand-independent activation. This results in the continuous activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Tandutinib binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream effectors.

References

Application Notes and Protocols: The Use of Tandutinib Hydrochloride in Molm-14 and THP-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two distinct human AML cell lines: Molm-14, which harbors an internal tandem duplication (ITD) mutation of FLT3, and THP-1, which expresses the wild-type FLT3 receptor. Understanding the differential effects of Tandutinib on these cell lines is crucial for research into FLT3-targeted therapies.

Cell Line Characteristics

| Cell Line | Origin | Key Characteristics | FLT3 Status |

| Molm-14 | Human Acute Myeloid Leukemia (M5) | Expresses mutated, constitutively active FLT3. | FLT3-ITD Positive |

| THP-1 | Human Acute Monocytic Leukemia | Expresses wild-type FLT3 receptor. | FLT3-Wild Type |

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] In FLT3-ITD positive cells like Molm-14, where the receptor is constitutively active, Tandutinib effectively blocks oncogenic signaling, leading to cell cycle arrest and apoptosis. In FLT3-wild type cells like THP-1, the effect of Tandutinib is dependent on the presence of the FLT3 ligand, as the receptor is not constitutively active.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Molm-14 and THP-1 cell lines based on published data.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Parameter | Molm-14 | THP-1 | Reference |

| Cell Proliferation (IC50) | ~10 nM | >1 µM (inferred) | [3] |

| FLT3-ITD Phosphorylation (IC50) | ~30 nM | N/A | [4] |

| General FLT3 Kinase Activity (IC50) | 0.22 µM | 0.22 µM | [1] |

| c-Kit Kinase Activity (IC50) | 0.17 µM | 0.17 µM | [1] |

| PDGFR Kinase Activity (IC50) | 0.20 µM | 0.20 µM | [1] |

Table 2: Apoptotic Effects of this compound

| Treatment Condition | Molm-14 (% Apoptosis) | THP-1 (% Apoptosis) | Reference |

| 1 µM Tandutinib (24 hours) | 51% | Not significant | |

| 1 µM Tandutinib (96 hours) | 78% | Not significant |

Signaling Pathways

Tandutinib's inhibition of FLT3 phosphorylation disrupts key downstream signaling pathways that are critical for leukemia cell proliferation and survival.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of Molm-14 and THP-1 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ligand-induced Flt3-downregulation modulates cell death associated proteins and enhances chemosensitivity to idarubicin in THP-1 acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: Application Notes and Protocols for Western Blot Analysis of pFLT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), as well as other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1][2][3][4][5] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[4][5] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways.[1][4]

Western blot analysis is a fundamental technique to assess the efficacy of FLT3 inhibitors like this compound by directly measuring the phosphorylation status of FLT3 (pFLT3).[1][3][4] This document provides detailed application notes and protocols for the use of this compound in cell-based assays and the subsequent analysis of pFLT3 levels by Western blotting.

Data Presentation

The inhibitory activity of this compound on FLT3 phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

| Cell Line | FLT3 Mutation Status | Parameter | IC50 (nM) | Reference |

| MOLM-13 | FLT3-ITD | Cell Proliferation | 10 | [2] |

| MOLM-14 | FLT3-ITD | Cell Proliferation | 10 | [2] |

| Human FLT3-ITD-positive AML cell lines | FLT3-ITD | pFLT3 Inhibition | ~30 | [2] |

| Ba/F3 cells expressing various FLT3-ITD mutants | FLT3-ITD | FLT3-ITD Autophosphorylation | 6 - 17 ng/mL | [1] |

Representative Quantitative Analysis of pFLT3 Inhibition by this compound

The following table illustrates the expected dose-dependent inhibition of pFLT3 in a FLT3-ITD positive AML cell line (e.g., MOLM-13 or MV4-11) after treatment with this compound for 2 hours. Data is presented as a percentage of the vehicle-treated control, as would be determined by densitometric analysis of Western blot bands.

| Tandutinib HCl Concentration (nM) | Relative pFLT3 Level (%) |

| 0 (Vehicle) | 100 |

| 10 | 75 |

| 30 | 50 |

| 100 | 20 |

| 300 | 5 |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib HCl.

Caption: Western Blot Workflow for pFLT3 Analysis.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is designed for suspension AML cell lines such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation.

-

Materials:

-

AML cell line (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

6-well culture plates

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in the exponential growth phase.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time, typically 2 hours, to observe effects on signaling pathways. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

-

Following incubation, proceed immediately to cell lysis.

-

2. Western Blot Analysis of pFLT3

-

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591) and Rabbit anti-FLT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis:

-

Transfer the cell suspension from the 6-well plates to centrifuge tubes.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Aspirate the supernatant and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against pFLT3, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-